molecular formula C12H15NO2 B180102 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde CAS No. 143462-35-5

2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde

Cat. No. B180102
M. Wt: 205.25 g/mol
InChI Key: YPUSLQFSBBYBCE-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde” appears to be an organic compound containing a benzyl group, an acrylaldehyde group, and a dimethylamino group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzyl alcohol derivative with a compound containing a dimethylamino group and an acrylaldehyde group. The exact synthesis route would depend on the available starting materials and the desired reaction conditions.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group would likely contribute to the compound’s aromaticity, while the acrylaldehyde group could potentially participate in resonance structures. The dimethylamino group could act as a donor in hydrogen bonding interactions.



Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the reaction conditions. The acrylaldehyde group could undergo addition reactions, while the benzyl group could participate in electrophilic aromatic substitution reactions. The dimethylamino group could act as a nucleophile in certain reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present.


Scientific Research Applications

Crystal Structure and Secondary Intermolecular Interactions

Research on Z/E-isomerism in related compounds, such as 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, through Knoevenagel condensation, provides insights into crystal structures and intermolecular interactions, potentially relevant for materials science and crystal engineering applications (Tammisetti et al., 2018).

Synthesis and Chemical Reactivity

Studies involving the synthesis and reactivity of 2-(Arylhydrazono)aldehydes, including reactions with compounds bearing dimethylamino groups, highlight the versatility of these compounds in synthesizing a variety of pyrazoles and arylazolopyrimidines, indicating potential in synthetic organic chemistry (Makhseed, Hassaneen, & Elnagdi, 2007).

Synthetic Applications as Building Blocks

Ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a compound structurally related to 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde, showcases its utility as a gem-difluorination building block in synthesizing new hydroxy esters, underscoring its significance in medicinal chemistry and materials science (Peng, Zhao, & Zhu, 2006).

Nonlinear Optical Materials

The study of compounds like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides insights into the potential of related compounds in the development of new heterocyclic compounds and non-linear optical materials, indicating applications in photonics and optoelectronics (Singh, Rawat, & Sahu, 2014).

Corrosion Inhibition

A derivative of dimethylamino benzaldehyde has been investigated as a corrosion inhibitor for mild steel in acidic solutions, suggesting potential applications of related compounds in protecting metals against corrosion, which is significant for material science and industrial applications (Singh, Kumar, Udayabhanu, & John, 2016).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its reactivity, stability, and interactions with other compounds.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have any specific questions about this compound, feel free to ask!


properties

IUPAC Name

(E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)8-12(9-14)15-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUSLQFSBBYBCE-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567174
Record name (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde

CAS RN

143462-35-5
Record name (2E)-2-(Benzyloxy)-3-(dimethylamino)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.